molecular formula C21H20N4O5 B11034394 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11034394
M. Wt: 408.4 g/mol
InChI Key: FGJTUUDGEPEVSA-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethoxy and methyl groups, and an acetamide moiety linked to a triazolopyridine ring

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves multiple steps. The synthetic route typically begins with the preparation of the chromen-2-one core, followed by the introduction of the dimethoxy and methyl groups. The acetamide moiety is then attached, and finally, the triazolopyridine ring is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen-2-one core or the triazolopyridine ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide stands out due to its unique structure and properties. Similar compounds include:

These comparisons highlight the distinct features and potential advantages of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H20N4O5/c1-12-13-7-8-15(28-2)20(29-3)19(13)30-21(27)14(12)10-18(26)22-11-17-24-23-16-6-4-5-9-25(16)17/h4-9H,10-11H2,1-3H3,(H,22,26)

InChI Key

FGJTUUDGEPEVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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